molecular formula C24H20FNO5S B2605146 [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114852-81-1

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2605146
CAS No.: 1114852-81-1
M. Wt: 453.48
InChI Key: NVMQPWNWNCKALJ-UHFFFAOYSA-N
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Description

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO5S and its molecular weight is 453.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study highlighted the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, including a compound with a similar structural motif, exhibiting selective cytotoxicity against tumorigenic cell lines, indicating potential as anticancer agents (Hayakawa et al., 2004).

Carbonic Anhydrase Inhibitory Properties

Another research focused on the synthesis of bromophenol derivatives, including compounds with structural similarities, which demonstrated carbonic anhydrase inhibitory capacities. These findings suggest potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis and Structural Analysis

A study on boric acid ester intermediates closely related to the chemical structure involved detailed synthesis, crystal structure, and DFT study. This research provides insights into the physicochemical properties and molecular structures of such compounds, underlining their significance in materials science and chemical synthesis (Huang et al., 2021).

O-Demethylation and Ether Activation

Research investigating the O-demethylation of methoxynaphthols and fluoroanisols by Sporomusa ovata revealed a broad O-methyl ether cleavage capacity, shedding light on the biochemical transformations of compounds with methoxy and fluoro groups, which has implications for bioremediation and biochemical synthesis (Stupperich et al., 1996).

Mechanism of Action

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-15-4-6-16(7-5-15)24(27)23-14-26(18-9-10-20(30-2)21(13-18)31-3)19-12-17(25)8-11-22(19)32(23,28)29/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMQPWNWNCKALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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